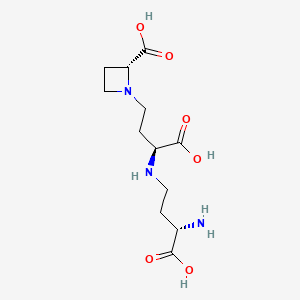

(R,S,S)-nicotianamine

Description

Historical Context of Nicotianamine (B15646) Discovery and Early Research in Plants

Nicotianamine was first isolated and identified in 1971 from the leaves of tobacco, Nicotiana tabacum, which is the origin of its name. nih.govfrontiersin.org A few years later, it was also isolated from the seeds of the European beech (Fagus silvatica), and its chemical structure was fully characterized. mdpi.com Subsequent research quickly established its widespread presence in the plant kingdom, including in vascular plants, mosses, and horsetails. mdpi.comtandfonline.com

The crucial physiological role of nicotianamine was first elucidated through studies on the tomato (Solanum lycopersicum) mutant chloronerva. nih.govmdpi.comoup.com This mutant, which is incapable of synthesizing nicotianamine, exhibits distinct symptoms of mineral deficiency, including stunted growth, interveinal chlorosis (yellowing between the leaf veins) in young leaves, and sterility. nih.govmdpi.com Researchers discovered that these deficiency symptoms could be reversed by applying nicotianamine to the chlorotic leaves. tandfonline.com This finding was a landmark in early research, identifying nicotianamine as a "normalizing factor" essential for iron metabolism and highlighting its function as an internal transporter of metals within the plant. mdpi.comtandfonline.com Further investigations with transgenic tobacco plants engineered to overproduce nicotianamine aminotransferase (NAAT), an enzyme that consumes NA, confirmed these findings; the resulting shortage of nicotianamine led to similar disorders in internal metal transport and abnormal development. nih.govnih.gov

Academic Significance of Nicotianamine in Plant Biology Research

The discovery of nicotianamine and its fundamental functions has had a profound impact on plant biology research. It is now recognized as a key molecule in several critical physiological processes.

Metal Chelation and Homeostasis: Nicotianamine is a highly effective chelator, forming stable complexes with a range of divalent and trivalent metal cations. wiley.commdpi.com Its ability to bind with essential micronutrients such as iron (Fe²⁺ and Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺) is central to maintaining metal homeostasis. frontiersin.orgmdpi.comfrontiersin.org By chelating these metal ions, nicotianamine keeps them in a soluble, biologically available form, preventing their precipitation within cells and protecting the plant from the oxidative damage that free metal ions can cause via the Fenton reaction. nih.govnih.govnih.gov The stability of these metal-nicotianamine complexes varies depending on the metal ion. mdpi.com

Table 1: Stability Constants of Metal-Nicotianamine Complexes This table shows the logarithmic stability constants (log K) for complexes formed between nicotianamine and various metal ions, indicating the strength of the chelation.

Source: Data compiled from multiple research findings. nih.govmdpi.com

Internal and Long-Distance Metal Transport: Nicotianamine is a mobile compound crucial for both short- and long-distance transport of metals throughout the plant. nih.govoup.com It has been detected in various plant tissues, including root and leaf cells, as well as in the phloem sap, the tissue responsible for transporting sugars and other organic molecules. nih.govoup.com Nicotianamine facilitates the movement of metals from roots to shoots via the xylem and their subsequent distribution to sink organs, such as young leaves, flowers, and developing seeds, through the phloem. researchgate.netnih.gov This transport is often mediated by specific transporters, such as those from the Yellow Stripe-Like (YSL) family, which recognize and move metal-nicotianamine complexes across cellular membranes. researchgate.netmdpi.com

Precursor for Phytosiderophores: In graminaceous plants (the grass family), including major crops like rice, barley, and maize, nicotianamine serves an additional critical function as the direct precursor for the biosynthesis of mugineic acid family phytosiderophores. nih.govoup.comresearchgate.net These phytosiderophores are secreted from the roots into the rhizosphere (the soil region directly influenced by root secretions) to chelate and solubilize Fe³⁺, making it available for uptake by the plant. oup.com This process, known as Strategy II iron acquisition, is essential for these plants to thrive in iron-limited, alkaline soils. nih.govresearchgate.net

Role in Plant Reproduction and Biofortification: The academic significance of nicotianamine extends to plant reproduction and agricultural applications. A sufficient supply of nicotianamine is essential for normal flower development, fertility, pollen germination, and pollen tube growth. nih.govnih.govnih.gov Its role in loading iron and other metals into seeds is also a major area of research. oup.com This has made the genes for nicotianamine synthase (NAS) prime targets for genetic engineering. frontiersin.org Overexpression of NAS genes in crops like rice has been shown to increase the concentration of nicotianamine in the grain, which not only enhances the total iron and zinc content but also improves their bioavailability for human consumption. frontiersin.orgplos.org This makes nicotianamine a key focus in biofortification efforts aimed at combating micronutrient deficiencies in human populations worldwide. mdpi.comoup.comnih.gov

Table 2: Chemical Compounds Mentioned

Structure

3D Structure

Properties

Molecular Formula |

C12H21N3O6 |

|---|---|

Molecular Weight |

303.31 g/mol |

IUPAC Name |

(2R)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9+/m0/s1 |

InChI Key |

KRGPXXHMOXVMMM-XHNCKOQMSA-N |

SMILES |

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |

Isomeric SMILES |

C1CN([C@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Enzymology of Nicotianamine

Elucidation of the Nicotianamine (B15646) Biosynthesis Pathway

The synthesis of nicotianamine is a fascinating process involving the condensation of three molecules of a specific precursor, catalyzed by a dedicated enzyme. The pathway also relies on the activity of other enzymes to ensure a continuous supply of the precursor and to recycle byproducts.

Role of S-Adenosyl-L-Methionine (SAM) as a Precursor

S-Adenosyl-L-methionine (SAM) is the sole precursor for the biosynthesis of nicotianamine. pnas.orgnih.govcapes.gov.br The enzyme nicotianamine synthase catalyzes the condensation of three molecules of SAM to form one molecule of nicotianamine. nih.govoup.comnih.gov Specifically, the 2-aminobutyrate moieties of three SAM molecules are sequentially utilized in this process. researchgate.netbiorxiv.orgresearchgate.net This reaction also results in the release of three molecules of 5'-methylthioadenosine (MTA) as a byproduct. biorxiv.org SAM's role extends beyond being a simple building block; it is a central molecule in plant metabolism, also serving as a precursor for ethylene (B1197577), polyamines, and biotin. nih.govcapes.gov.brmcmaster.ca

Characterization of Nicotianamine Synthase (NAS) Enzymes

Nicotianamine synthase (NAS) is the pivotal enzyme responsible for catalyzing the synthesis of nicotianamine. nih.govpnas.orgresearchgate.net These enzymes are found in all higher plants and are encoded by a multigene family. nih.govunimelb.edu.aunih.govisaaa.org For instance, 21 NAS genes have been identified in hexaploid bread wheat, while rice has three (OsNAS1, OsNAS2, and OsNAS3), and maize also possesses multiple NAS genes (ZmNAS1, ZmNAS2, ZmNAS3). nih.govfrontiersin.orgnih.gov

The expression of NAS genes is often regulated by the plant's iron status, with many being upregulated under iron-deficient conditions, particularly in the roots. nih.govnih.govisaaa.org However, some NAS genes, like ZmNAS3 in maize, are expressed under iron-sufficient conditions and are downregulated by iron deficiency. nih.gov The characterization of NAS from various plant species has revealed differences in their in vitro activity and subcellular localization. For example, in maize, ZmNAS1 and ZmNAS3 showed NAS activity, while ZmNAS2 did not. nih.gov

Structurally, NAS enzymes typically consist of two domains: a C-terminal Rossmann-fold domain and a specific N-terminal alpha-helical domain. researchgate.net The active site is located at the interface of these two domains. ebi.ac.uk Some plant NAS proteins also feature a variable C-terminal domain that can have an auto-inhibitory effect on the enzyme's activity. researchgate.net

Involvement of S-Adenosylmethionine Synthetase and 5'-Methylthioadenosine Nucleosidase

The biosynthesis of nicotianamine is supported by the activity of two other key enzymes: S-adenosylmethionine synthetase (SAM synthetase) and 5'-methylthioadenosine nucleosidase (MTN).

S-Adenosylmethionine Synthetase is responsible for synthesizing SAM from methionine, thus providing the necessary precursor for the NAS enzyme. nih.govhawaii.edu The activity of plant SAM synthetases can be influenced by factors such as pH, temperature, and the presence of cofactors like potassium ions. hawaii.edu

5'-Methylthioadenosine Nucleosidase (MTN) plays a crucial role in the Yang cycle, which recycles methionine from 5'-methylthioadenosine (MTA), a byproduct of nicotianamine synthesis. nih.govresearchgate.netnih.gov MTA can be inhibitory to enzymes like NAS, and its efficient removal by MTN is important for maintaining the rate of nicotianamine production. hawaii.edupnas.org In maize, the enzyme encoded by the mic1 gene, a 5'-methylthioadenosine nucleosidase, is essential for MTA salvage and, consequently, for NA biosynthesis. nih.gov The combined in vitro activity of SAM synthetase, NAS, and MTA nucleosidase has been shown to significantly improve the rate and net production of nicotianamine. hawaii.edu

Stereochemical Aspects of Nicotianamine Synthesis

The synthesis of nicotianamine is a highly specific process that results in the formation of the (R,S,S)-nicotianamine stereoisomer. This stereospecificity is dictated by the enzymatic action of nicotianamine synthase. While detailed studies on the stereochemical course of the reaction catalyzed by plant NAS are limited, insights can be drawn from related enzymes. For instance, studies on staphylopine and pseudopaline biosynthesis, which involve NAS-like enzymes, have highlighted the unique recognition and stereospecificity for the histidine moiety, indicating that NAS enzymes possess a high degree of control over the stereochemistry of their products. researchgate.netresearchgate.net The production of enantiomerically pure SAM substrate in situ has been shown to significantly increase the activity of NA synthase compared to when a racemic mixture is provided, underscoring the stereospecific nature of the enzyme. hawaii.edu

Enzymatic Reaction Mechanisms of Nicotianamine Synthase

The enzymatic reaction mechanism of nicotianamine synthase involves a complex series of events within a buried reaction chamber. pnas.orgresearchgate.net The synthesis is a stepwise process involving the condensation of three aminopropyl moieties from three separate SAM molecules. pnas.orgresearchgate.net

The proposed mechanism, based on crystallographic studies of an archaeal NAS, involves the following key steps:

Substrate Binding and Translocation: The reaction begins with the binding of a starter molecule, which in the case of nicotianamine synthesis is the 2-aminobutyrate portion of a SAM molecule, to a donor site within the enzyme's active site. Upon the binding of a second SAM molecule, the initial starter molecule is translocated to an acceptor site. pnas.org

Nucleophilic Attack: The free amino group of the starter molecule, now in the acceptor site, is deprotonated, which facilitates a nucleophilic attack on the methylene (B1212753) carbon of the newly bound SAM molecule in the donor site. pnas.org

Iterative Translocation and Condensation: This process of translocation and condensation is repeated for a third SAM molecule. pnas.org

Azetidine (B1206935) Ring Formation: A key feature of the NAS reaction is the cyclization of one of the aminopropyl moieties to form a four-membered azetidine ring, which is a characteristic structural feature of nicotianamine. pnas.orgresearchgate.net

This entire process occurs within a single active site that selectively allows the entry of one substrate molecule at a time, which is then processed and translocated in a stepwise manner. pnas.orgresearchgate.net

Subcellular Localization of Biosynthetic Enzymes

The subcellular localization of the enzymes involved in nicotianamine biosynthesis can vary depending on the plant species, tissue type, and specific enzyme isoform.

S-adenosylmethionine synthetase is generally considered to be a cytosolic enzyme. tandfonline.com

Nicotianamine Synthase (NAS) exhibits more varied localization. In maize, ZmNAS3 has been observed throughout the cytoplasm, while ZmNAS1 and ZmNAS2 were found in spot-like structures within the cytoplasm. nih.gov In rice, OsNAS2 has been localized to specific vesicles derived from the rough endoplasmic reticulum, particularly under iron-deficient conditions. tandfonline.comfrontiersin.orgdoi.org These vesicles are thought to be the site of nicotianamine and, subsequently, mugineic acid biosynthesis. tandfonline.comfrontiersin.org In other studies, NAS proteins have been predicted or found to be localized to the cytoplasm, nucleus, and plasma membrane. researchgate.net For example, in Sedum alfredii, the SaNAS1 protein was found in both the cytoplasm and the nucleus. researchgate.net

5'-Methylthioadenosine Nucleosidase (MTN) is also a cytosolic enzyme, consistent with its role in the Yang cycle which operates in the cytoplasm.

This differential localization suggests that nicotianamine biosynthesis may occur in various cellular compartments, potentially reflecting its diverse physiological roles in metal transport and homeostasis. researchgate.net

Genetic and Molecular Regulation of Nicotianamine Homeostasis

Gene Family Analysis of Nicotianamine (B15646) Synthases (NAS)

Nicotianamine is synthesized by the enzyme nicotianamine synthase (NAS), which catalyzes the condensation of three molecules of S-adenosyl-L-methionine. nih.gov The genes encoding these enzymes (NAS) are found across the plant kingdom and have been the subject of extensive research to understand their role in metal homeostasis.

Identification and Characterization of NAS Genes Across Plant Species

The number of NAS genes can vary significantly between different plant species, typically ranging from one to nine, although hexaploid wheat varieties can have as many as 20 or 21. mdpi.com These genes have been identified and characterized in a variety of important crop plants, providing insights into their specific functions.

In the model plant Arabidopsis thaliana, four NAS genes (AtNAS1, AtNAS2, AtNAS3, and AtNAS4) have been identified. oup.com These genes exhibit differential expression patterns, suggesting distinct roles in plant development and response to environmental cues. mdpi.com For instance, AtNAS1 and AtNAS4 are expressed in both roots and shoots, while AtNAS2 is predominantly found in roots and AtNAS3 mainly in leaves. mdpi.com

Rice (Oryza sativa) possesses three NAS genes: OsNAS1, OsNAS2, and OsNAS3. frontiersin.org These genes are also differentially regulated by iron. pnas.org OsNAS1 and OsNAS2 are located very close to each other on the same chromosome, suggesting a recent gene duplication event and likely functional redundancy. pnas.orgplos.org

Maize (Zea mays), another economically important cereal, has three identified NAS genes: ZmNAS1, ZmNAS2, and ZmNAS3. nih.gov Similar to rice, these genes show differential regulation based on the plant's iron status. nih.gov

Bread wheat (Triticum aestivum) has a significantly larger NAS gene family, with studies identifying 20-21 NAS genes. mdpi.comnih.gov This expansion of the gene family is likely due to the hexaploid nature of its genome. mdpi.com Eight NAS genes have been cloned and characterized in Triticum monococcum. nih.gov

Table 1: Identified Nicotianamine Synthase (NAS) Genes in Various Plant Species

Phylogenetic Relationships of NAS Proteins

Phylogenetic analysis of NAS proteins from various plant species has revealed distinct evolutionary relationships. These analyses typically group NAS proteins into two major clades, Clade I and Clade II. mdpi.comnih.gov This division is observed in both monocotyledonous and dicotyledonous plants, suggesting an ancient divergence in function. biorxiv.orgresearchgate.net

In graminaceous (grassy) plants like maize, barley, and rice, the NAS proteins are clearly separated into these two groups. researchgate.net Generally, Clade I NAS genes are predominantly expressed in the roots, while Clade II genes are more highly expressed in the shoots. nih.govnih.gov This suggests a functional specialization, with root-expressed genes likely involved in nutrient uptake from the soil and shoot-expressed genes involved in long-distance transport and distribution of metals within the plant.

Interestingly, phylogenetic studies have also shown that NAS proteins from mosses like Physcomitrium patens are more closely related to fungal NAS proteins than to those of higher plants. biorxiv.orgnih.gov This is further supported by the presence of a conserved intron in both fungal and moss NAS genes, which is absent in all known NAS genes from seed plants. biorxiv.orgnih.gov

Transcriptional Regulation of NAS Genes

The expression of NAS genes is finely tuned in response to various internal and external signals, ensuring that the plant produces nicotianamine when and where it is needed. This transcriptional regulation is critical for maintaining metal homeostasis.

Regulation by Metal Nutritional Status

The availability of essential metals in the environment is a primary factor influencing the transcription of NAS genes.

Iron Deficiency and Excess: Iron (Fe) status is a major regulator of NAS gene expression. In many plant species, iron deficiency leads to a significant upregulation of NAS genes, particularly in the roots. mdpi.comnih.gov For example, in rice, the expression of OsNAS1 and OsNAS2 is strongly induced by iron deficiency, while OsNAS3 expression is suppressed in leaves under these conditions. pnas.orgfrontiersin.org Conversely, under iron excess, OsNAS1 and OsNAS2 expression is suppressed in roots, whereas OsNAS3 expression increases significantly in various tissues, especially older leaves, suggesting a role in detoxifying excess iron. mdpi.comfrontiersin.org Similarly, root-specific TmNAS genes in Triticum monococcum are upregulated under iron deficiency. nih.gov

Zinc: Zinc (Zn) deficiency also induces the expression of certain NAS genes. mdpi.com In rice, OsNAS3 expression is significantly increased in almost all tissues under zinc deficiency. mdpi.com In Arabidopsis, NAS1, NAS2, and NAS3 are induced in the roots in response to zinc deficiency. mdpi.com Furthermore, the roots of the zinc-hypertolerant species Arabidopsis halleri secrete more nicotianamine than its non-tolerant relative A. thaliana, and this secretion increases under zinc excess. mdpi.com

Nickel: Tolerance to high levels of nickel (Ni) has been linked to increased nicotianamine production. Overexpression of NAS genes in tobacco has been shown to confer tolerance to toxic concentrations of nickel. pnas.org

Table 2: Regulation of NAS Gene Expression by Metal Status

Involvement of Specific Transcription Factors

The regulation of NAS gene expression is mediated by a network of transcription factors that bind to specific regions of the NAS gene promoters.

FIT (FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR): In Arabidopsis, the basic helix-loop-helix (bHLH) transcription factor FIT is a central regulator of the iron deficiency response. mdpi.com FIT can form heterodimers with other bHLH proteins, such as bHLH38, bHLH39, bHLH100, and bHLH101, to activate the expression of genes involved in iron uptake. mdpi.comfrontiersin.org

bHLH100: The transcription factor bHLH100, along with its close relative bHLH101, plays a crucial role in the response to iron deficiency, independent of FIT. nih.gov These factors are thought to regulate genes involved in the distribution of iron within the plant. nih.gov

MYB10 and MYB72: In Arabidopsis, the transcription factors MYB10 and MYB72 are required for the induction of AtNAS4 expression in the root under iron-limiting conditions. plos.org The myb10myb72 double mutant is sensitive to iron deficiency, as well as to excess nickel and zinc, highlighting the importance of NAS4 in metal homeostasis. plos.org

Tissue-Specific and Developmental Expression Profiles of NAS Genes

The expression of NAS genes is not uniform throughout the plant; it is often localized to specific tissues and developmental stages, reflecting the diverse roles of nicotianamine.

In Arabidopsis, as mentioned earlier, the four AtNAS genes show distinct tissue-specific expression patterns, with AtNAS1 and AtNAS4 in both roots and shoots, AtNAS2 mainly in roots, and AtNAS3 primarily in leaves. mdpi.com In rice plants grown under iron-sufficient conditions, OsNAS1 and OsNAS2 are expressed in the roots but not the leaves, while OsNAS3 transcripts are present in leaves but at very low levels in the roots. mdpi.com This spatial separation of expression underscores their different physiological functions. ethz.ch

In Triticum monococcum, six of the eight identified TmNAS genes (Clade I) were expressed in root tissues, while the other two (Clade II) were highly expressed in shoot tissues. nih.gov A similar pattern is observed in bread wheat, where the TaNAS genes are highly expressed during germination, seedling growth, and reproductive development, with Clade I genes being predominantly upregulated in roots under iron deficiency. nih.gov

Table 3: Tissue-Specific Expression of NAS Genes

Post-Transcriptional and Post-Translational Regulation Mechanisms

While the transcriptional control of genes involved in (R,S,S)-nicotianamine (NA) synthesis is a primary mechanism for regulating its homeostasis, post-transcriptional and post-translational modifications provide additional layers of rapid and fine-tuned control. These mechanisms ensure that the levels and activity of key proteins are precisely managed in response to fluctuating metal availability and cellular demands.

Post-Transcriptional Regulation

Evidence for post-transcriptional regulation of nicotianamine synthase (NAS) gene expression has been observed. In studies involving barley, northern blot analysis of nas gene transcripts revealed not only the expected full-length mRNA but also weaker, shorter bands. nih.gov These shorter fragments are suggestive of mRNA degradation, indicating that the stability of nas transcripts can be actively modulated. nih.gov This control over mRNA half-life allows the cell to rapidly cease the production of NAS proteins when, for instance, iron is resupplied to previously deficient roots, providing a swift response to changing environmental conditions. nih.gov

Post-Translational Regulation of Nicotianamine Synthase (NAS)

The activity of the central enzyme, nicotianamine synthase, is subject to sophisticated post-translational control, primarily through autoinhibition and potential proteolytic processing.

Autoinhibition via C-Terminal Domain: Research on NAS proteins from Arabidopsis thaliana and other plants has revealed that many possess a C-terminal extension that functions as an autoinhibitory domain. nih.govbiorxiv.org In vitro studies have demonstrated that NAS enzymes with this C-terminal domain exhibit significantly lower catalytic activity compared to their counterparts that naturally lack it or have had it experimentally removed. nih.gov Truncating this C-terminal region of the Arabidopsis AtNAS1 protein resulted in a dramatic increase in its enzymatic activity. biorxiv.org This inherent autoinhibition suggests that NAS proteins may be synthesized in a latent, inactive, or minimally active state, allowing for tight control over the consumption of their substrate, S-adenosylmethionine (SAM). nih.govbiorxiv.org

Proposed Activation Mechanisms: The release of this autoinhibition in planta is hypothesized to occur through several mechanisms. These could include conformational changes induced by the binding or release of metal cations, interactions with other regulatory proteins, or specific post-translational modifications that alter the structure of the C-terminal domain. nih.govbiorxiv.org Another proposed mechanism is the proteolytic cleavage of the inhibitory C-terminal domain, which would irreversibly activate the enzyme. biorxiv.org A specific 12-amino-acid sequence within the C-terminus of AtNAS1, TRGCMFMPCNCS, was identified as being responsible for the majority of this autoinhibitory effect. biorxiv.org

| Regulatory Mechanism | Target Protein | Description of Research Findings | Organism Studied |

| Autoinhibition | AtNAS1 | A C-terminal domain (residues 287-298) represses enzyme activity. Truncation of this domain leads to a significant increase in NA synthesis in vitro. nih.govbiorxiv.org | Arabidopsis thaliana |

| mRNA Degradation | nas1 mRNA | Northern blot analysis showed smeared bands and shorter transcripts, suggesting active mRNA degradation as a control mechanism. nih.gov | Barley (Hordeum vulgare) |

| Protein Degradation | NAS Proteins | NAS proteins are noted to be susceptible to degradation by proteases, suggesting that protein turnover is a key regulatory point. nih.gov | Barley (Hordeum vulgare) |

| Ubiquitination | IRT1 | The E3 ubiquitin ligase IDF1 mediates the ubiquitination of the iron transporter IRT1, leading to its endocytosis and degradation. This indirectly affects NA-related metal homeostasis. pnas.org | Arabidopsis thaliana |

Protein Degradation and Ubiquitination

The ubiquitin-proteasome pathway is a critical eukaryotic system for controlling protein abundance and is implicated in regulating metal homeostasis. thermofisher.com While direct ubiquitination of NAS has yet to be fully detailed, the general instability of NAS proteins suggests that targeted degradation is a likely regulatory mechanism. nih.gov

Furthermore, clear evidence of post-translational regulation exists for proteins that function alongside nicotianamine in metal transport. The primary iron uptake transporter in dicots, IRON-REGULATED TRANSPORTER 1 (IRT1), is a well-established target of the ubiquitin system. pnas.org The RING-type E3 ubiquitin ligase, IDF1, targets IRT1 for ubiquitination, which signals for its internalization from the plasma membrane and subsequent degradation. pnas.org This process is crucial for preventing metal toxicity by tightly controlling iron uptake. Although IRT1 is not directly involved in NA synthesis, its regulation demonstrates the importance of post-translational modifications in the broader network of metal homeostasis in which nicotianamine is a central player. pnas.orgnih.gov The involvement of E3 ligases, such as the HRZs/BTS family which act as negative regulators in iron homeostasis, further points to a complex network of protein-level control. researchgate.net

Physiological Roles of Nicotianamine in Plants

Metal Homeostasis and Transport Mechanisms

Nicotianamine (B15646) is integral to maintaining the delicate balance of metal ions within plant cells and tissues. It achieves this by forming stable complexes with various metal cations, thereby influencing their solubility, mobility, and bioavailability. frontiersin.org

Nicotianamine is a highly effective chelator of a wide range of divalent and trivalent metal cations. frontiersin.org It forms a hexadentate complex with metal ions, meaning it can bind to a single metal ion at six different points, resulting in a highly stable structure. nih.gov The stability of these metal-NA complexes varies depending on the specific metal ion. nih.gov

The affinity of nicotianamine for different metals is crucial to its function. It binds to various transition metals, including iron (Fe), zinc (Zn), copper (Cu), manganese (Mn), and nickel (Ni). oup.com The stability of these complexes is pH-dependent, which has significant implications for their transport within different plant tissues that have varying pH environments. nih.gov For instance, the Fe(II)-NA complex, while having a lower stability constant than the Fe(III)-NA complex, is kinetically stable and does not readily oxidize, which is an important feature for its role as an iron chelator in plants. nih.gov

The following table summarizes the stability constants (log K) for nicotianamine with several essential metal ions, indicating the strength of the chelation. nih.gov

| Metal Ion | Stability Constant (log K) |

| Fe³⁺ | 20.6 |

| Cu²⁺ | 18.6 |

| Ni²⁺ | 16.1 |

| Zn²⁺ | 14.7 |

| Co²⁺ | 14.8 |

| Fe²⁺ | 12.1 |

| Mn²⁺ | 8.8 |

This table is interactive. Click on the headers to sort the data.

Nicotianamine is a key player in the long-distance transport of metals throughout the plant, facilitating their movement from roots to shoots and their distribution to various sink organs such as young leaves, flowers, and seeds. unl.ptnih.gov This transport occurs through the plant's vascular systems: the phloem and the xylem. oup.com

The phloem is the primary pathway for the long-distance transport of metal-nicotianamine complexes. mdpi.comresearchgate.net The alkaline environment of the phloem sap (pH around 8.0) is conducive to the formation of stable metal-NA complexes, preventing the precipitation of metal ions and ensuring their efficient transport. unl.ptwiley.com

Research has shown that nicotianamine is essential for the phloem-based transport of iron to sink organs. nih.gov In the absence of nicotianamine, iron accumulates in the phloem, indicating that NA is crucial for the mobilization of iron from the phloem to the surrounding tissues. nih.gov Similarly, zinc is predominantly found as a Zn-NA complex in the phloem of rice, highlighting the importance of nicotianamine in its long-distance transport. doi.org The loading of metal-NA complexes into the phloem is thought to be mediated by specific transporters, such as members of the Yellow Stripe-Like (YSL) family. mdpi.comresearchgate.net

While the phloem is the main route for metal-NA complex transport, nicotianamine also plays a role in xylem transport, although its function here is more complex. oup.comunl.pt The xylem sap has an acidic pH (around 5.0-6.0), which generally leads to the dissociation of some metal-NA complexes. nih.govresearchgate.net

However, the Cu(II)-NA complex is notably stable even in the mildly acidic conditions of the xylem, suggesting a direct role for nicotianamine in the root-to-shoot translocation of copper. frontiersin.orgunl.pt For other metals like zinc, while a significant portion may exist as free ions in the xylem, the presence of Zn-NA complexes has been observed, particularly under low zinc supply. doi.org In the hyperaccumulator Arabidopsis halleri, a positive correlation between xylem zinc concentration and nicotianamine concentration has been reported. doi.org The loading of metal-NA complexes into the xylem is facilitated by YSL transporters. nih.govresearchgate.net

Nicotianamine is crucial for the proper distribution of metals both within and between cells. oup.comunl.pt Its presence ensures that metals are delivered to the specific cellular compartments and tissues where they are needed. mdpi.com

Studies on the tomato mutant chloronerva, which is deficient in nicotianamine, have revealed that while these plants can accumulate iron in their leaves, the intracellular distribution of this iron is impaired. oup.com This suggests that nicotianamine is essential for the movement of iron within the leaf tissue, likely from the vascular bundles to the mesophyll cells. nih.gov Transgenic tobacco plants with depleted nicotianamine levels also show altered metal distribution, with reduced concentrations of iron and copper in the leaves. nih.gov These findings underscore the role of nicotianamine in facilitating the intercellular and intracellular transport of metals, ensuring they reach their sites of utilization. oup.com

Nicotianamine's role in metal homeostasis extends to specific interactions with and transport functions for several essential micronutrients.

Iron (Fe): Nicotianamine is fundamental for iron homeostasis. mdpi.com It is involved in the long-distance transport of iron via the phloem and is critical for the proper distribution of iron within leaves. nih.govunl.pt The Fe(II)-NA complex is particularly important as it is a poor Fenton reagent, meaning it helps to prevent the formation of damaging reactive oxygen species that can be catalyzed by free iron. unl.pt

Zinc (Zn): Nicotianamine plays a vital role in the uptake, translocation, and storage of zinc. doi.org It is the primary chelator for zinc in the phloem, facilitating its transport to developing seeds. doi.org Overexpression of genes for nicotianamine synthase (NAS), the enzyme that produces NA, has been shown to increase zinc concentrations in rice grains, a key strategy for biofortification. doi.org

Copper (Cu): Nicotianamine is involved in the transport of copper. mdpi.com The high stability of the Cu(II)-NA complex, even at the acidic pH of the xylem, points to a significant role for nicotianamine in the root-to-shoot transport of this metal. unl.pt In nicotianamine-deficient tobacco plants, copper levels in the leaves are significantly reduced. nih.gov

Manganese (Mn): Nicotianamine also chelates manganese and is involved in its transport. mdpi.com The transporter OsYSL2 in rice has been shown to transport Mn-NA complexes, suggesting a role for nicotianamine in the internal transport of manganese. doi.org

Nickel (Ni): In hyperaccumulator plants, nicotianamine is involved in the chelation and long-distance transport of nickel. unl.pt The Ni-NA complex has been identified in these plants, indicating a role for nicotianamine in nickel tolerance and accumulation. unl.pt

Specific Metal Interactions and Transport Functions

Zinc (Zn) Homeostasis and Transport

Nicotianamine is a major player in the homeostasis of zinc, another essential micronutrient. doi.orgresearchgate.net It forms stable complexes with Zn²⁺ and is involved in its uptake, translocation, and storage. doi.orgresearchgate.net The role of NA in Zn transport is crucial for both intercellular movement and long-distance distribution via the phloem to sink organs like seeds. frontiersin.orgdoi.org

Research on the Zn hyperaccumulator Arabidopsis halleri has shown that high levels of NA in the roots are essential for promoting the root-to-shoot transport of Zn. nih.gov RNAi lines with reduced NA levels accumulated more zinc in their roots and less in their shoots, confirming NA's role in facilitating xylem loading and translocation. nih.gov In rice, NA is considered a main chelator of zinc in the phloem sap. frontiersin.org Overexpression of NAS genes in various crops, including rice, has been shown to increase the concentration of both zinc and iron in seeds, a key goal of biofortification efforts. frontiersin.orgdoi.org This enhancement is attributed to the improved mobility of Zn-NA complexes within the plant. frontiersin.org The transport of these complexes is facilitated by specific transporters, such as those from the YSL family, which are required for the proper allocation of zinc to developing seeds. frontiersin.org

Interactive Table: Research Findings on Nicotianamine and Zinc Homeostasis

| Plant Species | Research Finding | Implication | References |

|---|---|---|---|

| Arabidopsis halleri | High root NA levels are correlated with increased root-to-shoot Zn transport. | NA is critical for xylem loading of zinc in hyperaccumulators. | nih.gov |

| Rice (Oryza sativa) | NA is a primary Zn chelator in phloem sap. Overexpression of OsNAS genes increases Zn in grains. | NA is essential for long-distance Zn transport and seed loading. | frontiersin.orgdoi.org |

| Arabidopsis thaliana | YSL1 and YSL3 transporters are required for delivering zinc to seeds. | YSL transporters likely move Zn-NA complexes into sink tissues. | frontiersin.org |

| General | NA forms stable complexes with Zn(II) in vitro. | Provides the chemical basis for its role as a Zn chelator in vivo. | doi.orgresearchgate.net |

Copper (Cu) Homeostasis and Transport

Nicotianamine also plays a significant, albeit complex, role in the homeostasis and transport of copper (Cu). mdpi.com NA forms a highly stable complex with Cu²⁺, suggesting a strong potential for involvement in its transport. oup.com

Studies using the chloronerva tomato mutant demonstrated that copper transport in the xylem is inefficient without NA. oup.com Applying NA to the roots or leaves of the mutant enhanced Cu transport to the shoot, indicating that NA is essential for Cu mobilization and translocation from the roots. oup.com In contrast, some studies have reported that a shortage of NA can lead to reduced copper levels in the leaves of transgenic tobacco. nih.govoup.com Furthermore, evidence suggests that YSL transporters are involved in the remobilization of copper from senescing leaves, likely in the form of a Cu-NA complex. nih.gov While the precise mechanisms are still being fully elucidated, it is clear that nicotianamine is a key chelator involved in the proper distribution of copper throughout the plant, preventing both deficiency and toxicity. mdpi.comoup.com

Nickel (Ni) Homeostasis and Transport

Nicotianamine plays a significant role in the transport and homeostasis of nickel (Ni), a micronutrient that can be toxic at high concentrations. researchgate.net In hyperaccumulator plants like Thlaspi caerulescens, NA is involved in the long-distance transport of Ni from the roots to the shoots via the xylem. oup.com Studies have shown that upon exposure to Ni, the concentration of NA increases in the xylem sap, where it forms a complex with Ni. oup.com This Ni-NA complex is then transported to the leaves. oup.com The transport of NA and Ni-NA complexes across cellular membranes is likely facilitated by specific transporters, such as the Yellow Stripe-Like (YSL) proteins. oup.com

In non-hyperaccumulator plants, the role of NA in Ni transport is also evident. The absence or reduction of NA can lead to an accumulation of Ni in the roots, potentially causing toxicity. oup.com This indicates that NA is essential for the proper distribution of Ni within the plant, preventing its accumulation in sensitive tissues. oup.com

Table 1: Research Findings on Nicotianamine and Nickel (Ni) Homeostasis

| Plant Species | Experimental Observation | Conclusion | Reference |

|---|---|---|---|

| Thlaspi caerulescens (hyperaccumulator) | Increased NA concentration in xylem sap upon Ni exposure; detection of Ni-NA complex. | NA is a key chelator for the long-distance transport of Ni from roots to shoots. | oup.com |

| Thlaspi arvense (non-hyperaccumulator) | Lack of NA accumulation in roots and no Ni translocation to leaves upon Ni exposure, leading to Ni accumulation in roots. | NA is crucial for Ni translocation and preventing its toxic accumulation in the roots. | oup.com |

Manganese (Mn) Homeostasis and Transport

Manganese (Mn) is another essential micronutrient whose homeostasis is influenced by nicotianamine. NA is involved in the long-distance transport of Mn within the plant. The transporter OsYSL2 in rice has been shown to be responsible for the transport of both iron and manganese, likely as a metal-NA complex. doi.org This transporter is expressed in the phloem of leaves, vascular bundles of flowers, and in developing seeds, highlighting its role in the internal distribution of these metals to various sink tissues. doi.org A reduction in the function of OsYSL2 leads to decreased Mn concentrations in these tissues, confirming the importance of NA-mediated transport for proper Mn distribution. doi.org

Cadmium (Cd) Mobility and Accumulation Dynamics

Cadmium (Cd) is a non-essential and highly toxic heavy metal for plants. While not a primary chelator for Cd, nicotianamine can influence its mobility and accumulation. The presence of NA can indirectly affect Cd uptake and translocation. For instance, in the hyperaccumulator Arabidopsis halleri, reducing NA levels not only decreased zinc hyperaccumulation but also significantly lowered cadmium accumulation in the leaves. nih.gov This suggests that the pathways for zinc and cadmium transport may be linked and that NA plays a role in this process. nih.gov It is hypothesized that Cd, due to its chemical similarity to other divalent cations, may be transported by the same systems that handle essential metals chelated by NA. mdpi.com For example, YSL transporters, which move metal-NA complexes, could potentially transport Cd when it is chelated. slu.se

Response to Environmental Stress

Role in Abiotic Stress Tolerance (e.g., Metal Toxicity, Drought, Salinity)

Nicotianamine is integral to a plant's ability to tolerate various abiotic stresses. Its primary role in metal homeostasis directly contributes to tolerance against metal toxicity. By chelating excess metal ions, NA helps in their sequestration and transport, preventing them from causing cellular damage. frontiersin.org For example, under iron excess, the expression of the OsNAS3 gene in rice is induced, leading to increased NA synthesis, which is thought to be crucial for detoxifying excess iron. frontiersin.org Similarly, in response to high levels of other metals, NA can facilitate their transport to vacuoles for safe storage. mdpi.com

Participation in Oxidative Stress Responses

Exposure to abiotic stresses, including high concentrations of heavy metals, often leads to the overproduction of reactive oxygen species (ROS), causing oxidative stress. nih.govtandfonline.com Nicotianamine plays a role in mitigating this oxidative damage. By chelating redox-active metals like iron and copper, NA can prevent them from participating in the Fenton reaction, a major source of highly damaging hydroxyl radicals. nih.gov This chelating action helps to maintain cellular redox homeostasis. nih.gov

Furthermore, the response to oxidative stress involves a complex signaling network in which ROS themselves can act as signaling molecules. nih.govnih.gov While the direct interaction of NA with this signaling cascade is not fully elucidated, its function in controlling the levels of free metal ions, which are potent catalysts of ROS production, is a critical component of the plant's antioxidant defense system. researchgate.net

Plant Growth and Reproductive Development

Nicotianamine is essential for normal plant growth and, particularly, for reproductive development. A sufficient supply of NA is critical for the development of flowers and for fertility. nih.gov Studies on transgenic tobacco plants with reduced NA levels revealed severe developmental defects, including interveinal chlorosis in young leaves and the formation of abnormally shaped, sterile flowers. nih.gov These phenotypes could be reversed by the application of NA, demonstrating its direct role in these processes. nih.gov

The sterility observed in NA-deficient plants is linked to impaired pollen development and function. nih.govresearchgate.net In Arabidopsis thaliana, a lack of NA leads to sterility due to defects in both pollen development within the anthers and the growth of the pollen tube through the carpel. nih.govresearchgate.net This is likely due to the insufficient delivery of essential metals like iron and zinc, which are crucial for these reproductive processes, to the floral organs. nih.gov NA facilitates the transport of these metals from the phloem to the sink tissues of the flower. nih.govresearchgate.net

Table 2: Effects of Nicotianamine Deficiency on Plant Reproduction

| Plant Species | Observed Phenotype in NA-deficient mutants | Conclusion on NA's Role | Reference |

|---|---|---|---|

| Tobacco (Nicotiana tabacum) | Abnormally shaped and sterile flowers. | NA is essential for normal flower morphogenesis and fertility. | nih.gov |

| Arabidopsis thaliana | Sterility due to defects in pollen development and pollen tube growth. | NA is required for the transport of Fe and Zn to floral organs, which is critical for pollen function. | nih.govresearchgate.net |

Impact on Overall Plant Growth and Biomass Production

Research on Arabidopsis thaliana mutants with disrupted NICOTIANAMINE SYNTHASE (NAS) genes, which are responsible for NA biosynthesis, reveals the compound's importance. Mutants with a complete loss of NA function exhibit severe growth phenotypes, including intense leaf chlorosis (yellowing) and a reduction in biomass. nih.gov Similarly, in the model legume Medicago truncatula, mutants with impaired function of the MtNAS2 gene showed reduced biomass production when relying on symbiotic nitrogen fixation, a process with high iron demand. frontiersin.org However, under non-symbiotic conditions, even with low iron supply, significant differences in growth and biomass were not observed between the mutant and wild-type plants, indicating the impact is context-dependent. frontiersin.org

Role in Seed Micronutrient Loading

Nicotianamine is essential for the delivery of metal micronutrients to seeds, a process critical for both plant reproduction and the nutritional quality of crops. nih.govuni.lu It functions in the long-distance transport of metals through the phloem, facilitating their mobilization from source organs, such as leaves, to sink organs, like flowers and seeds. nih.govoup.com

Studies on Arabidopsis mutants have provided clear evidence for this role. The nas4x-1 mutant, which has significantly reduced NA levels, accumulates iron in its rosette leaves during the reproductive stage but shows a marked decrease in the amount of iron transported to its flowers and seeds. nih.govuni.luresearchgate.net This demonstrates that NA is required to efficiently mobilize iron from vegetative tissues for the development of reproductive organs. nih.govoup.com The same studies also found that NA is beneficial for the transport of zinc to leaves and flowers. oup.com

The enhancement of NA production via the overexpression of NAS genes has become a primary strategy for the biofortification of staple crops. This approach has successfully increased the concentrations of both iron and zinc in the edible portions of various plants. frontiersin.orgnih.gov

| Crop Species | Overexpressed Gene | Fold Increase in Iron (Fe) | Fold Increase in Zinc (Zn) | Reference |

|---|---|---|---|---|

| Soybean (Glycine max) | HvNAS1 | 2.0x | 1.45x | frontiersin.org |

| Rice (Oryza sativa) | HvNAS1 | Up to 10.6x (NA conc.) | - | frontiersin.org |

| Potato (Solanum tuberosum) | AtNAS1 | 2.4x | Slightly Increased | mdpi.com |

Involvement in Pollen Development and Pollen Tube Growth

Nicotianamine plays an indispensable role in plant reproduction, specifically in the processes of pollen development and pollen tube growth. nih.govresearchgate.net A complete absence of NA, as seen in the Arabidopsis nas4x-2 quadruple mutant, leads to sterility. nih.govresearchgate.net This reproductive failure stems from defects in both male gametophyte development and the subsequent fertilization process.

Detailed analysis reveals that NA is crucial for pollen development within the anthers. nih.gov Furthermore, after a viable pollen grain lands on the stigma, NA is essential for the successful growth of the pollen tube through the female reproductive tissues to reach the ovule for fertilization. nih.govresearchgate.net The reproductive defects observed in NA-deficient mutants are attributed to a combined deficiency of iron and zinc, as both metals are known to be important for pollen germination and viability. nih.gov Research in bread wheat and barley corroborates these findings, showing that high activity of the NA biosynthetic pathway is required for proper anther development. plos.org

Symbiotic Interactions

Role in Symbiotic Nitrogen Fixation (e.g., in Legume Nodules)

In legumes, the symbiotic relationship with nitrogen-fixing bacteria (rhizobia) in root nodules is a metabolically demanding process that requires large amounts of transition metals, especially iron. frontiersin.orgupm.es Iron is a critical cofactor for key enzymes in this process, including nitrogenase. frontiersin.orgupm.esnih.gov Nicotianamine is essential for delivering the necessary iron to the bacteroids within the nodules to support efficient nitrogen fixation. frontiersin.orgupm.es

Research in the model legume Medicago truncatula has shown that a specific nicotianamine synthase gene, MtNAS2, is highly expressed in the root vasculature and throughout the nodule tissues. frontiersin.orgnih.govresearchgate.net Disruption of this gene in the nas2-1 mutant results in a dramatic loss of nitrogenase activity, a phenotype that can be reversed by reintroducing a functional copy of the gene. frontiersin.orgnih.gov This loss of function is not due to a failure in nodule development but rather to an altered distribution of iron within the nodules, highlighting NA's role in intracellular iron trafficking and delivery for symbiotic nitrogen fixation. frontiersin.org

| Parameter | Observation in nas2-1 Mutant vs. Wild-Type | Reference |

|---|---|---|

| Biomass Production | Reduced | frontiersin.org |

| Nodule Number | Not Significantly Altered | frontiersin.org |

| Nitrogenase Activity | Reduced Three-Fold | frontiersin.org |

| Iron Distribution in Nodules | Altered (decreased in fixation zone) | frontiersin.org |

In contrast, studies in Lotus japonicus identified a different nodule-specific NAS gene, LjNAS2, whose expression is highest in the vascular bundles of mature nodules. nii.ac.jpnih.gov This suggests a role in exporting metals from the nodules to other parts of the plant, such as seeds, during the later stages of development. nii.ac.jp Interestingly, suppression of LjNAS2 did not impact nitrogenase activity, indicating potential differences in the specific roles of NAS genes among legume species. nii.ac.jpnih.gov

Interactions with Arbuscular Mycorrhizal Fungi in Nutrient Acquisition

Arbuscular mycorrhizal fungi (AMF) form symbiotic relationships with the roots of most land plants, creating an extensive hyphal network that enhances the plant's ability to acquire nutrients, including poorly mobile ones like phosphorus and metals such as iron and zinc. mdpi.comnih.gov The plant's nicotianamine system interacts with this symbiotic relationship to maintain mineral homeostasis.

In a study involving maize plants grown under sulfur-deficient conditions, colonization by the AMF Rhizophagus irregularis was shown to prevent the plant from exhibiting iron deprivation responses. nih.govfrontiersin.org The expression levels of NAS genes, used as indicators of the plant's iron status, were altered in the mycorrhizal plants, suggesting that the fungus directly provided iron to the plant through its network, thereby influencing the plant's internal iron regulation system, in which NA is a key component. nih.govfrontiersin.org The results suggest that AMF symbiosis can significantly impact the expression of genes involved in NA synthesis as a consequence of improved plant iron nutrition. nih.gov While direct transport of NA-metal complexes by the fungi is an area of ongoing research, it is clear that the improved nutrient status conferred by AMF influences the plant's NA-mediated homeostasis pathways.

Interactions with Other Biomolecules and Transport Systems

Association with Yellow Stripe-Like (YSL) Transporter Family

The Yellow Stripe-Like (YSL) family of transporters are pivotal for the long-distance movement of metals within the plant, and their function is inextricably linked to nicotianamine (B15646). unl.ptnih.gov YSL transporters are responsible for moving metal-NA complexes across cellular membranes, facilitating their loading into and unloading from the plant's vascular tissues, the xylem and phloem. mdpi.comnih.gov

In graminaceous plants (grasses), which employ a chelation-based strategy (Strategy II) for iron uptake, YSL transporters take up iron-phytosiderophore complexes from the soil. nih.govnih.gov Phytosiderophores, such as deoxymugineic acid, are synthesized from NA. nih.gov However, within the plant body of both grasses and non-grasses, the primary role of many YSL transporters is to transport metal-NA complexes. wiley.comfrontiersin.org For instance, research has demonstrated that specific YSL members transport Fe(II)-NA, Fe(III)-NA, Zn-NA, and Cu-NA complexes. wiley.comfrontiersin.orgoup.com

In Arabidopsis thaliana, AtYSL1 and AtYSL3 are expressed in the vascular tissues and are crucial for loading iron into seeds and for retrieving iron arriving in leaves via the xylem. wiley.comoup.com The double mutant ysl1ysl3 exhibits severe iron deficiency symptoms (chlorosis) and sterility, highlighting the essential role of these transporters in delivering iron to sink tissues like developing leaves and reproductive organs. oup.comnih.gov Similarly, other YSL transporters are implicated in the phloem transport of copper-nicotianamine (Cu-NA) complexes to developing tissues. frontiersin.orgnih.gov The loading of metal-NA complexes into the phloem often involves their initial secretion into the apoplast, followed by uptake into the phloem by a YSL transporter. mdpi.comresearchgate.net This mechanism ensures that essential metals, chelated by NA, are efficiently distributed throughout the plant, from mature leaves to growing points and seeds. unl.ptoup.com

Table 1: Selected YSL Transporters and their Interaction with (R,S,S)-Nicotianamine

| Transporter | Plant Species | Substrate(s) | Physiological Function | Reference(s) |

|---|---|---|---|---|

| AtYSL1 | Arabidopsis thaliana | Fe(II)-NA, Fe(III)-NA | Fe uptake from xylem, Fe loading into seeds | wiley.comoup.com |

| AtYSL2 | Arabidopsis thaliana | Fe(II)-NA | Fe transport in vascular tissue | oup.com |

| AtYSL3 | Arabidopsis thaliana | Fe(II)-NA, Fe(III)-NA | Fe uptake from xylem, Fe loading into seeds | wiley.comoup.com |

| ZmYS1 | Zea mays (Maize) | Fe(III)-Phytosiderophore | Fe uptake from soil (Strategy II) | unl.ptnih.gov |

| HvYSL5 | Hordeum vulgare (Barley) | Mn-NA, Fe(II)-NA | Mn and Fe distribution | frontiersin.org |

| OsYSL16 | Oryza sativa (Rice) | Cu-NA | Phloem transport of copper | frontiersin.org |

Interplay with Iron-Regulated Transporters (IRT) and Ferric Reduction Oxidases (FRO)

In non-graminaceous plants (dicots and non-grass monocots), iron is acquired from the soil via the "Strategy I" or reduction-based mechanism. oup.comnih.gov This process involves three key steps at the root surface: acidification of the rhizosphere by H+-ATPases, reduction of insoluble ferric iron (Fe³⁺) to soluble ferrous iron (Fe²⁺) by a FERRIC REDUCTION OXIDASE (FRO) enzyme (specifically FRO2 in Arabidopsis), and subsequent uptake of Fe²⁺ into root epidermal cells by an IRON-REGULATED TRANSPORTER (IRT1). oup.comtandfonline.comfrontiersin.org

While nicotianamine is not directly involved in the initial uptake from the soil in Strategy I plants, it plays an immediate and critical role once the iron is inside the cell. mdpi.comfrontiersin.org The transporter IRT1 is known to be poorly selective and can transport other divalent metals like zinc, manganese, and cobalt, which can be toxic at high concentrations. tandfonline.com Once Fe²⁺ enters the root cells via IRT1, it must be managed to prevent it from participating in Fenton reactions, which generate damaging reactive oxygen species. researchgate.netresearchgate.net Here, nicotianamine acts as a primary intracellular chelator. It swiftly binds to the newly imported Fe²⁺, forming a stable Fe(II)-NA complex. researchgate.netresearchgate.net This chelation serves two purposes: it detoxifies the free iron, protecting the cell from oxidative damage, and it keeps the iron soluble and available for transport to other parts of the cell and the plant. unl.ptresearchgate.net Therefore, NA works in concert with the FRO/IRT system, ensuring the safe handling and distribution of iron following its uptake. oup.comfrontiersin.org

Interaction with Zinc-Induced Facilitator (ZIF) and Zinc Transporters (ZIP)

The homeostasis of zinc is another critical process where nicotianamine interacts with specific transporter families, namely the Zinc-Induced Facilitator (ZIF) and Zrt-/Irt-like Protein (ZIP) families. mdpi.complos.org ZIP transporters are generally responsible for the influx of zinc into the plant cell cytoplasm from the soil or apoplast. plos.org Once inside the cell, similar to its role with iron, NA chelates Zn²⁺ to facilitate its safe intracellular transport and long-distance distribution. mdpi.com

The interaction with the ZIF family, particularly ZIF1, is crucial for zinc detoxification and storage. nih.gov ZIF1 is a vacuolar membrane transporter that has been shown to transport nicotianamine into the root vacuoles. frontiersin.orgnih.gov By sequestering NA within the vacuole, ZIF1 indirectly promotes the accumulation of zinc in this compartment, as NA is a strong zinc chelator. frontiersin.orgmdpi.com This mechanism is a key component of zinc tolerance in some plants; by trapping both NA and zinc in the vacuole, the plant can safely store excess zinc, preventing toxicity in the cytoplasm. mdpi.comnih.gov Overexpression of ZIF1 leads to increased NA in the vacuoles and enhanced zinc tolerance. frontiersin.org This interplay demonstrates a sophisticated mechanism where the localization of a chelator (NA) is controlled by a specific transporter (ZIF1) to regulate the subcellular distribution of a metal (Zn). oup.comfrontiersin.org This sequestration also affects iron homeostasis, as vacuolar-trapped NA is unavailable for long-distance iron transport, sometimes leading to iron deficiency symptoms in aerial plant parts. nih.gov

Relationship with Efflux Transporters (ENA1, NAET1/2)

For nicotianamine to chelate metals in the apoplast (the space outside the cell membrane) or to be loaded into the phloem for long-distance transport, it must first be exported out of the cell. This efflux is mediated by specific transporters. mdpi.comresearchgate.net

In rice, the EFFLUX TRANSPORTER OF NA (ENA1) has been identified as a plasma membrane-localized transporter that exports NA into the apoplast. mdpi.comfrontiersin.org This efflux is important for various processes, including potentially secreting NA into the rhizosphere in graminaceous plants or making it available for loading into vascular tissues. nih.govresearchgate.netfrontiersin.org

In Arabidopsis, two transporters from the nitrate/peptide transporter family, NAET1 and NAET2 (NICOTIANAMINE EFFLUX TRANSPORTER 1 and 2), have been shown to be critical for NA efflux. core.ac.ukresearchgate.net These transporters move NA from the cytoplasm into secretory vesicles. mdpi.com These vesicles then release their NA content into the apoplastic space via exocytosis. mdpi.comresearchgate.net In the apoplast, NA can then bind to metals like Fe²⁺, forming a metal-NA complex that is subsequently taken up into the phloem by YSL transporters for delivery to sink organs like seeds and young leaves. researchgate.net The naet1naet2 double mutant in Arabidopsis shows impaired iron translocation to seeds, confirming the essential role of these effluxers in the NA-dependent metal distribution pathway. core.ac.uk

Synergy with other Chelators (e.g., Histidine, Citrate, Phytochelatins) in Metal Transport

The function of nicotianamine in metal transport does not occur in isolation but is part of a complex network of chelating agents that work synergistically. The specific chelator used for metal transport often depends on the plant species, the specific metal, the plant organ, and the pH of the biological compartment. mdpi.comnih.gov

In the xylem sap, which has a relatively acidic pH (around 5.5), metal-NA complexes, particularly Fe(II)-NA, can be less stable. mdpi.comresearchgate.net Under these conditions, organic acids like citrate play a more dominant role in chelating and transporting iron. nih.govresearchgate.net Iron is loaded into the xylem primarily as an Fe(III)-citrate complex. nih.gov However, upon reaching the more alkaline environment of the phloem (pH around 8.0), NA becomes the preferred chelator for metals like Fe²⁺ and Zn²⁺ due to the higher stability of its complexes at this pH. mdpi.comresearchgate.netresearchgate.net

In graminaceous plants, NA serves as the direct precursor for the synthesis of phytosiderophores (e.g., deoxymugineic acid), which are secreted from the roots to chelate and solubilize Fe³⁺ from the soil. nih.govtandfonline.com This represents a functional synergy where one chelator (NA) is the building block for another (phytosiderophore) with a specialized role in metal acquisition.

For the detoxification of heavy metals like cadmium, plants synthesize phytochelatins , which are sulfur-rich peptides. dntb.gov.ua While NA is primarily involved in the homeostasis of essential micronutrients, its role in chelating metals complements the function of phytochelatins in managing toxic metal stress. Furthermore, the amino acid histidine has been implicated as a significant chelator for nickel (Ni) transport in the xylem of hyperaccumulator plants. While NA also binds Ni, histidine's role highlights the cooperative nature of different chelators in managing the complex task of metal transport and homeostasis. mdpi.com

Table 2: Comparison of this compound and Other Plant Metal Chelators

| Chelator | Primary Metal(s) Transported | Primary Location/Compartment of Action | Key Function | Reference(s) |

|---|---|---|---|---|

| This compound | Fe(II), Zn(II), Cu(II), Mn(II) | Cytosol, Phloem, Vacuole | Intracellular buffering, long-distance phloem transport | mdpi.comnih.govresearchgate.net |

| Citrate | Fe(III) | Xylem | Long-distance xylem transport of iron | nih.govresearchgate.net |

| Phytosiderophores | Fe(III) | Rhizosphere (Grasses) | Solubilization and uptake of soil iron | nih.govtandfonline.com |

| Histidine | Ni(II) | Xylem (in Hyperaccumulators) | Long-distance xylem transport of nickel | mdpi.com |

| Phytochelatins | Cd(II), As(III) | Cytosol, Vacuole | Detoxification and sequestration of heavy metals | dntb.gov.ua |

Research Methodologies and Analytical Approaches

Genetic Perturbation Studies

Genetic manipulation of the biosynthetic pathway of nicotianamine (B15646) has been a cornerstone in understanding its function. By altering the expression of nicotianamine synthase (NAS), the enzyme responsible for its synthesis, scientists have been able to observe the resulting phenotypic and metabolic changes in plants.

In the model plant Arabidopsis thaliana, which possesses four NAS genes, researchers have created quadruple mutants to completely block nicotianamine production. One such mutant, nas4x-2, exhibits a full loss of NAS function, resulting in undetectable levels of nicotianamine in its rosette leaves. nih.govresearchgate.net This mutant is sterile and displays a chloronerva-like phenotype, reinforcing the essential role of nicotianamine. nih.govnih.govoup.comresearchgate.net

Another quadruple mutant, nas4x-1, presents an intermediate phenotype with residual nicotianamine levels, which allows the plant to complete its life cycle, albeit with developmental issues. nih.govnih.govoup.com This mutant has been instrumental in studying the functions of nicotianamine during later developmental stages. nih.govnih.gov The nas4x-1 mutant develops chlorotic leaves, a condition that worsens during the transition from vegetative to reproductive growth and under iron-deficient conditions. nih.govnih.govoup.com While iron accumulates in the rosette leaves of nas4x-1, its flowers and seeds have lower iron content, demonstrating nicotianamine's critical role in mobilizing iron to reproductive tissues. nih.govnih.govoup.com

Detailed analysis of nicotianamine content in nas4x-1 reveals varying levels in different tissues and growth stages, as summarized in the table below.

| Mutant | Tissue/Stage | Nicotianamine Level Compared to Wild Type |

|---|---|---|

| nas4x-1 | Vegetative Rosette Leaves | ~10% |

| nas4x-1 | Reproductive Rosette Leaves | Not detectable |

| nas4x-1 | Seeds | ~40% |

| nas4x-2 | Vegetative Rosette Leaves | Not detectable |

Complementing the study of loss-of-function mutants, transgenic approaches involving the overexpression or silencing of NAS genes have further illuminated the functions of nicotianamine. Overexpression of NAS genes has been a key strategy in biofortification efforts, aiming to increase the micronutrient content of staple crops.

In potato (Solanum tuberosum), the overexpression of the Arabidopsis thaliana nicotianamine synthase 1 (AtNAS1) gene resulted in a significant 2.4-fold increase in the iron content of tubers, without negatively impacting the plant's phenotype or yield. mdpi.comnih.gov This suggests that enhancing nicotianamine synthesis is a viable strategy for improving the nutritional quality of potatoes. nih.gov Similarly, overexpressing the barley nicotianamine synthase gene (HvNAS1) in rice led to increased concentrations of both iron and zinc in polished seeds. researchmap.jp These transgenic rice plants showed elevated levels of nicotianamine in shoots, roots, and seeds, which is believed to enhance the translocation of these metals into the grains. researchmap.jp

Constitutive overexpression of an endogenous nicotianamine synthase gene (TaNAS2A) in bread wheat has also been shown to consistently increase the concentration of nicotianamine in whole wheat flour. researchgate.net Furthermore, transgenic rice expressing nicotianamine synthase, ferritin, and phytase genes (NFP rice) exhibited a more than six-fold increase in iron content in polished grains, demonstrating a synergistic effect of these transgenes. nih.gov

Gene silencing, often achieved through the creation of mutants as discussed previously, provides the opposite effect. For instance, the analysis of various nas mutants in Arabidopsis that lead to reduced or completely silenced NAS gene function has been crucial in demonstrating the consequences of nicotianamine deficiency, such as impaired iron distribution and reduced fertility. oup.comnih.govresearchgate.netnih.gov

The table below summarizes the findings from several key overexpression studies.

| Crop | Overexpressed Gene | Key Finding |

|---|---|---|

| Potato | AtNAS1 | 2.4-fold increase in tuber iron content. nih.gov |

| Rice | HvNAS1 | Increased iron and zinc in polished seeds. researchmap.jp |

| Rice (NFP) | NAS, ferritin, phytase | Over 6-fold increase in iron in polished grains. nih.gov |

| Wheat | TaNAS2A | Increased nicotianamine in whole wheat flour. researchgate.net |

Advanced Analytical Techniques for Nicotianamine Quantification

Accurate quantification of nicotianamine is essential for understanding its metabolism and function. Due to its chemical properties, specialized analytical methods have been developed for its precise measurement in complex biological samples.

LC/ESI-TOF-MS has emerged as a highly sensitive and reliable method for the quantitative analysis of nicotianamine. oup.comnih.govoup.com This technique offers significant advantages over older methods, particularly in its ability to detect very low concentrations of the compound in small sample sizes. oup.comnih.govoup.com A key aspect of this method is the derivatization of nicotianamine with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). oup.comnih.govoup.com This chemical modification reduces the polarity of the nicotianamine molecule, allowing it to be retained and separated on a reversed-phase chromatography column. oup.comnih.govoup.com

For reliable quantification, an internal standard, such as N"-nicotyllysine (NL), is often used. oup.comnih.gov The use of an internal standard helps to correct for variations in sample preparation and instrument response, ensuring the accuracy of the measurements. oup.comnih.gov This highly sensitive method has been successfully applied to quantify nicotianamine in various plant materials, including single grains of rice and tobacco leaves. oup.com

Prior to the widespread adoption of LC-MS techniques, High-Performance Liquid Chromatography (HPLC) was the primary method for quantifying nicotianamine. oup.com HPLC methods for nicotianamine analysis often involve post-column derivatization with reagents like o-phthalaldehyde (OPA) to create a fluorescent product that can be detected. researchgate.netoup.com

While HPLC is a robust and reliable technique, it generally has lower sensitivity compared to LC/ESI-TOF-MS. oup.com Consequently, larger amounts of plant material are typically required for analysis. oup.com Nevertheless, improved HPLC methods have been developed that allow for the effective separation of nicotianamine from other related compounds, such as phytosiderophores, using anion exchange chromatography. tandfonline.com

A comparison of nicotianamine content in plant samples measured by both LC/ESI-TOF-MS and HPLC has shown that the values obtained are generally comparable, though LC/ESI-TOF-MS offers superior sensitivity. oup.com

Derivatization is a critical step in the analysis of nicotianamine by both HPLC and LC-MS, as it enhances the detectability and chromatographic behavior of this highly polar molecule. oup.comresearchgate.netnih.gov The primary goal of derivatization in this context is to introduce a chemical moiety that either imparts a UV-absorbing or fluorescent property to the molecule or alters its polarity for better separation. libretexts.org

In the context of HPLC with fluorescence detection, o-phthalaldehyde (OPA) is a common derivatizing agent. researchgate.net OPA reacts with the primary amino groups of nicotianamine in the presence of a thiol to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity. mdpi-res.com

The table below outlines the common derivatization methods used for nicotianamine analysis.

| Analytical Technique | Derivatizing Agent | Purpose of Derivatization |

|---|---|---|

| LC/ESI-TOF-MS | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Reduces polarity, enhances retention on reversed-phase columns. oup.comoup.comescholarship.org |

| HPLC | o-phthalaldehyde (OPA) | Forms a fluorescent derivative for sensitive detection. researchgate.net |

Omics Approaches in Nicotianamine Research

‘Omics’ technologies offer a holistic view of the biological processes influenced by and involving nicotianamine. By simultaneously analyzing large sets of molecules like metabolites, proteins, and transcripts, researchers can construct a comprehensive picture of nicotianamine's function within the intricate network of plant cellular activities.

Metabolomics, the large-scale study of small molecules, is instrumental in quantifying nicotianamine and related compounds in various plant tissues. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are powerful tools for separating, identifying, and quantifying these metabolites. gcms.cznih.govnih.govfrontiersin.org

GC-MS is particularly useful for analyzing volatile and semi-volatile compounds. gcms.cznih.gov For non-volatile compounds like nicotianamine, UHPLC coupled with high-resolution mass spectrometry (HRMS) provides excellent separation and sensitive detection. nih.govfrontiersin.org These methods have been used to determine nicotianamine concentrations in different plant parts and under various environmental conditions, providing insights into its distribution and regulation. For instance, studies have used these techniques to measure nicotianamine levels in soybeans and their products. researchgate.net

Table 1: Applications of Mass Spectrometry in Nicotianamine Metabolomics

| Analytical Technique | Application in Nicotianamine Research | Key Findings |

| GC-MS | Analysis of volatile and semi-volatile metabolites in plant tissues to understand metabolic pathways influenced by nicotianamine. gcms.cznih.gov | Can reveal broad metabolic shifts in response to changes in nicotianamine levels or metal stress. |

| UHPLC-MS/HRMS | Accurate quantification of non-volatile compounds like nicotianamine and its metal complexes in plant extracts. nih.govfrontiersin.org | Enables precise measurement of nicotianamine distribution in different plant organs and its response to metal availability. |

| ESI-MS | Direct observation of metal-nicotianamine complex formation. researchgate.net | Confirmed the 1:1 adduct formation of nicotianamine with metals like zinc, ferrous, and ferric ions. researchgate.net |

Proteomics focuses on the large-scale study of proteins, the workhorses of the cell. In the context of nicotianamine research, proteomics helps identify and quantify proteins whose expression levels change in response to nicotianamine fluctuations or metal stress. This can include enzymes involved in nicotianamine biosynthesis, transporters, and other proteins involved in metal homeostasis.

Techniques such as nanoliquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to analyze complex protein mixtures extracted from plant tissues. nih.gov Data-independent acquisition (DIA) is a quantitative proteomic method that has been used to trace the production of compounds and associated proteomic changes. researchgate.netfrontiersin.org By comparing the proteomes of wild-type plants with those of mutants or transgenic lines with altered nicotianamine levels, researchers can identify key proteins and pathways regulated by this chelator. For example, proteomic analysis can reveal how the abundance of proteins involved in coronatine synthesis, a compound whose production is influenced by iron, is affected by metal availability. researchgate.netfrontiersin.org

Table 2: Proteomic Approaches in Nicotianamine-Related Research

| Proteomic Technique | Application | Potential Insights |

| LC-MS/MS | Identification and quantification of proteins from plant tissues under different conditions (e.g., varying nicotianamine levels, metal stress). nih.gov | Reveals changes in protein abundance related to nicotianamine biosynthesis, metal transport, and stress responses. |

| Data-Independent Acquisition (DIA) | Quantitative analysis of proteomic changes in response to specific stimuli, such as varying iron concentrations. researchgate.netfrontiersin.org | Provides a comprehensive view of how protein expression profiles are altered, for instance, in response to factors that affect related metabolic pathways. |

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This provides a snapshot of the genes that are actively being expressed. In nicotianamine research, transcriptomics is used to identify genes whose expression is regulated by nicotianamine or by the metal ions it chelates.

Techniques like microarray analysis and RNA sequencing (RNA-seq) are used to compare gene expression profiles between different plant tissues, developmental stages, or in response to metal deficiency or excess. mdpi.comnih.gov For instance, studies have shown that the expression of nicotianamine synthase (NAS) genes is tightly regulated by the iron status of the plant. mdpi.comnih.gov In maize, different classes of ZmNAS genes show complementary expression patterns in response to iron fluctuations, suggesting a sophisticated regulatory mechanism to maintain iron homeostasis. nih.gov Transcriptomic analyses of Arabidopsis nas mutants have revealed the impact of nicotianamine on the expression of genes involved in metal metabolism and transport, as well as those associated with plant defense responses. nih.gov

Table 3: Transcriptomic Studies on Nicotianamine-Related Genes

| Organism | Key Genes Studied | Experimental Condition | Major Findings |

| Maize (Zea mays) | ZmNAS gene family | Iron deficiency and excess | Class I ZmNAS genes are induced by iron deficiency, while Class II genes are suppressed, indicating differential regulation. nih.gov |

| Arabidopsis thaliana | NAS1, NAS2, NAS4 | Disruption of NAS genes | Simultaneous disruption affects the expression of genes involved in metal metabolism and pathogen response. nih.gov |

| Giant Leucaena | NAS, SAM synthetase, and others | High-iron fertilization | Overall upregulation of most genes, with a 30-fold increase in nicotianamine synthase expression in the root. hawaii.edu |

Microscopic and Imaging Techniques for Metal Localization

Understanding where nicotianamine and the metals it binds are located within plant tissues and cells is crucial to elucidating their function. A variety of microscopic and imaging techniques are employed for this purpose, each offering different levels of resolution and elemental sensitivity.

Techniques such as synchrotron-based X-ray fluorescence microscopy (micro-XRF) and laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) are powerful for creating elemental maps, showing the distribution of metals like iron, zinc, and copper in plant tissues. nih.govresearchgate.net For instance, LA-ICP-MS has been used to generate quantitative maps of metals in rice seeds, revealing how the overexpression of nicotianamine-related genes alters metal distribution. researchgate.net